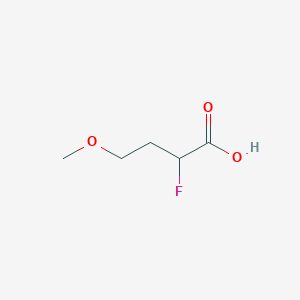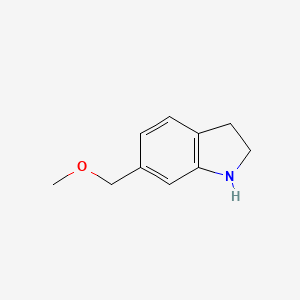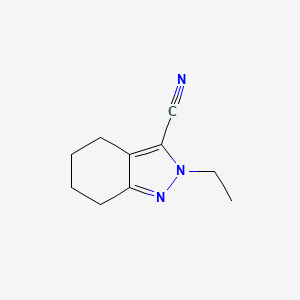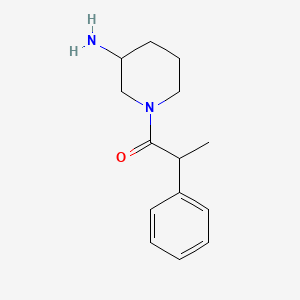
1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one
説明
1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a chemical compound with potential applications in various fields due to its unique structure. It is related to piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .科学的研究の応用
Synthesis and Biological Properties
- Research has demonstrated the synthesis of compounds similar to "1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one," revealing their potential anti-inflammatory, analgesic, and N-cholinolytic properties. These findings suggest a broad spectrum of possible pharmacological applications beyond their structural significance (Gevorgyan et al., 2017).
Catalysis and Enantioselective Synthesis
- The development of enantioenriched 3-aminopiperidine derivatives via rhodium-catalyzed asymmetric hydrogenation has been highlighted. This process offers an efficient, atom-economical route to synthesize valuable compounds that are crucial in natural products and pharmaceuticals, demonstrating the compound's role in facilitating the production of biologically active molecules with high yield and enantiomeric excess (Royal et al., 2016).
Corrosion Inhibition
- Innovative research has explored the use of derivatives as corrosion inhibitors, showcasing their effectiveness in protecting metal surfaces. This application is crucial in industrial settings, where corrosion resistance can significantly extend the lifespan of metal components and structures (Srivastava et al., 2017).
Biocatalysis
- Studies on biocatalysis involving similar structures have opened up new pathways for the synthesis of β-amino acids, which are essential in drug research. The use of specific microorganisms to catalyze the production of enantiopure compounds signifies the potential for more sustainable and efficient manufacturing processes in the pharmaceutical industry (Li et al., 2013).
Safety and Hazards
特性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(12-6-3-2-4-7-12)14(17)16-9-5-8-13(15)10-16/h2-4,6-7,11,13H,5,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPVXOWYKDGKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





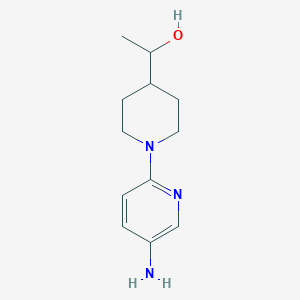
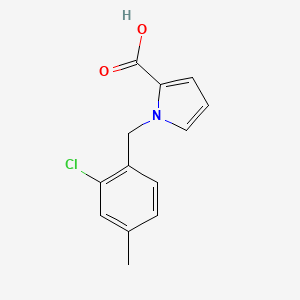
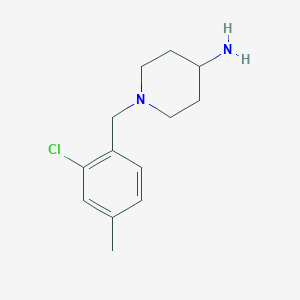
![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)
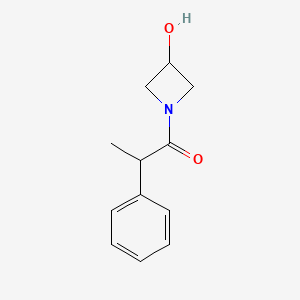
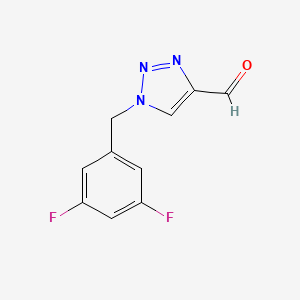
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)
